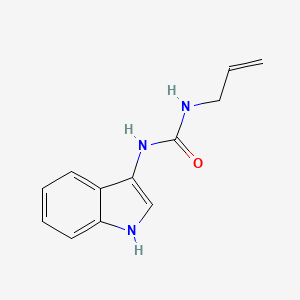
1-allyl-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-allyl-3-(1H-indol-3-yl)urea” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.256. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole scaffold, which is a common nitrogen-based heterocyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis Innovations in Organic Chemistry
Recent advancements in organic synthesis techniques have leveraged compounds similar to 1-allyl-3-(1H-indol-3-yl)urea for creating complex organic structures. The development of new synthetic routes, including the use of catalysis and novel reaction conditions, has expanded the utility of such compounds in creating pharmacologically active molecules and materials with unique properties.
Catalyzed Intramolecular Reactions : The Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates presents a method for synthesizing indole-cyclic urea fused derivatives. This process, involving a double cyclization from aminophenyl propargyl alcohols, showcases the compound's role in facilitating complex bond constructions (Rajesh, Puri, Kant, & Reddy, 2017).
Allylic C-H Amination : Another approach involves Pd(II)-catalyzed allylic C-H amination for preparing 1,2- and 1,3-cyclic ureas. By fine-tuning substrate and catalyst conditions, this method enables the synthesis of a variety of cyclic ureas from previously unexplored terminal olefins (Nishikawa, Kimura, Kato, Yamazaki, & Hara, 2015).
Photoirradiation in Radical Allylation : The use of photoirradiation to catalytically introduce an allyl group at nonacidic C(sp3)-H bonds represents a significant advance. This method demonstrates the compound's potential in chemoselective allylation under neutral conditions, offering a single-step process for modifying a variety of substrates (Kamijo, Kamijo, Maruoka, & Murafuji, 2016).
1,3-diaza-Claisen Rearrangements : Research on tertiary allylic amines undergoing formal 1,3-diaza-Claisen rearrangements to yield highly substituted ureas highlights another dimension of chemical transformations enabled by similar compounds. The process indicates the efficiency of electron-withdrawing groups in promoting these rearrangements (Aranha, Bowser, & Madalengoitia, 2009).
Antibacterial Compound Synthesis : The creation of ureides from Baylis-Hillman derivatives and their subsequent evaluation for antibacterial activity represents an application in medicinal chemistry. This synthesis pathway involves cyclization reactions leading to compounds with potential as antibacterial agents (Nag, Pathak, Kumar, Shukla, & Batra, 2006).
Zukünftige Richtungen
The future directions for research on “1-allyl-3-(1H-indol-3-yl)urea” could involve exploring its synthesis methods, chemical reactions, and potential biological activities. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
1-Allyl-3-(1H-indol-3-yl)urea is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can treat various disorders.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives, the compound is likely to have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-7-13-12(16)15-11-8-14-10-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQFESDCYTQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
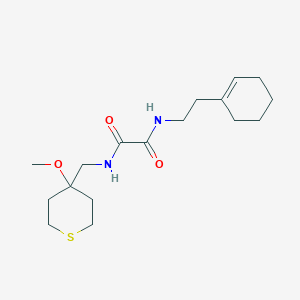
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)
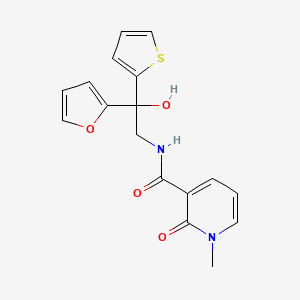

![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)
![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)
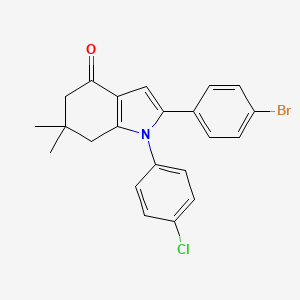
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone](/img/structure/B2975647.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)


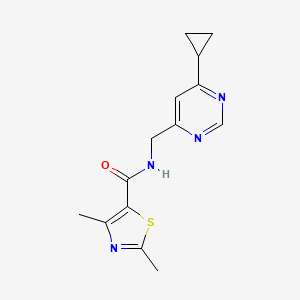
![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)
